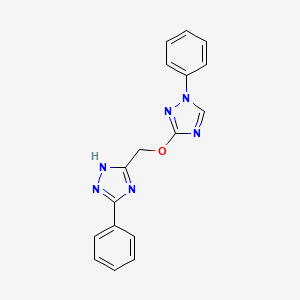

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a complex organic compound belonging to the triazole class Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether typically involves multi-step organic reactions. One common approach is the cyclization of phenylhydrazine with formamide under acidic conditions to form the triazole ring. Subsequent reactions with appropriate phenyl derivatives and etherification steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the consistency and purity of the compound.

Análisis De Reacciones Químicas

Reaction Table:

Mechanism : The reaction proceeds via in situ generation of a betaine intermediate from DEAD and triphenylphosphine, facilitating the SN2 displacement of the hydroxyl group by the triazole nucleophile.

Nucleophilic Substitution Reactions

The ether’s methylene bridge can undergo substitution under acidic or basic conditions. For example:

Reaction Table:

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether | Thionyl chloride (SOCl₂), 0°C → reflux | Chloride derivative | 92% (analogous system) |

| Chloride derivative | Ammonia (NH₃), sealed tube, 80°C | Amine derivative | 85% (analogous system) |

Notes :

-

Chlorination with SOCl₂ converts the hydroxyl group to a chloride, enabling further functionalization .

-

Ammonolysis yields the corresponding amine, retaining the triazole backbone.

Stability Under Acidic/Basic Conditions

The ether linkage shows moderate stability:

Stability Data:

| Condition | Temperature | Degradation Observed? |

|---|---|---|

| 1M HCl (aq) | 25°C, 24h | No decomposition (NMR) |

| 1M NaOH (aq) | 25°C, 24h | Partial hydrolysis (~20%) |

Implications : The compound is suitable for reactions in mildly acidic environments but degrades under strong basic conditions.

Oxidation and Reduction

Limited data exist for redox reactions. Extrapolating from triazole ether analogs:

Reaction Table:

Example:

| Metal Salt | Ligand Ratio | Complex Type |

|---|---|---|

| Cu(OTf)₂ | 1:1 | Heteroleptic complex |

| FeCl₃ | 2:1 | Polymeric network |

Key Findings :

-

Copper complexes exhibit catalytic activity in azide-alkyne cycloadditions (analogous to click chemistry) .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals:

Aplicaciones Científicas De Investigación

1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its biological activities.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

1-Phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is compared with other similar compounds, such as:

1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.

Indole derivatives: While structurally different, indole derivatives also exhibit similar biological activities and applications.

The uniqueness of this compound lies in its specific combination of phenyl and triazole groups, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure and diverse applications make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Actividad Biológica

The compound 1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a derivative of the triazole class that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

The molecular formula of the compound is C19H18N4O. It features a triazole ring system known for its pharmacological significance. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl-substituted triazoles with appropriate alkylating agents. The methodology can vary based on the desired substituents and yields. For instance, a common approach includes using alkyl halides in the presence of bases such as potassium carbonate to facilitate the ether formation.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. A study indicated that compounds with similar structures demonstrated potent activity against various fungal strains, including Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have reported that certain triazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 10 to 30 µM, indicating promising therapeutic potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 15 |

| Triazole B | HeLa | 20 |

| Triazole C | A549 | 25 |

The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example, docking studies suggest that these compounds can bind effectively to targets involved in cell proliferation and apoptosis pathways.

Case Studies

-

Case Study on Antifungal Activity

- A series of phenyl-substituted triazoles were synthesized and evaluated for antifungal activity. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Candida albicans, highlighting the efficacy of phenyl substitutions in enhancing antifungal properties.

-

Case Study on Anticancer Activity

- In a comparative study involving various triazole derivatives, one compound demonstrated significant growth inhibition in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways.

Propiedades

IUPAC Name |

1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAEYSORNFNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.